molecular formula C17H20Cl2N6O B2412519 2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034357-00-9

2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2412519
CAS No.: 2034357-00-9
M. Wt: 395.29
InChI Key: FQOPXEBUCHBERK-UHFFFAOYSA-N
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Description

2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic organic compound. Its complex structure combines elements from various chemical groups, making it valuable for numerous applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • This compound is typically synthesized through a multi-step process

  • Reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods:

  • Industrial-scale production may leverage more streamlined processes, possibly employing continuous flow reactors to enhance yield and purity while minimizing reaction times.

  • Stringent quality control measures ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.

  • Reduction: Reduction reactions can occur at various points in the structure, potentially altering the functional groups.

  • Substitution: Substitution reactions are common, especially involving the chlorinated positions on the benzamide ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate are typical.

  • Reduction: Sodium borohydride or lithium aluminum hydride are often used.

  • Substitution: Halogenating agents such as N-bromosuccinimide may be employed under mild to moderate conditions.

Major Products Formed:

  • Oxidation may yield N-oxides or dealkylated products.

  • Reduction could lead to partially or fully reduced triazine rings or benzamide groups.

  • Substitution reactions can replace chlorine atoms with various nucleophiles, creating new derivative compounds.

Scientific Research Applications

2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is utilized across various scientific fields:

  • Chemistry: Employed as a building block in organic synthesis, aiding the creation of more complex molecules.

  • Biology: Used in studies to explore cellular interactions and biochemical pathways due to its ability to interact with specific proteins.

  • Medicine: Investigated for potential therapeutic properties, particularly in targeting certain diseases.

  • Industry: Applied in the formulation of specialized materials and products, enhancing their properties or functionality.

Mechanism of Action

The compound exerts its effects through multiple pathways:

  • Molecular Targets: It may bind to specific proteins or enzymes, altering their activity.

  • Pathways Involved: Could interact with signaling pathways, influencing cellular responses and mechanisms.

Comparison with Similar Compounds

2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide stands out due to its unique combination of functional groups, which can be compared to:

  • Similar Compounds: Other triazine derivatives, substituted benzamides, or compounds with dimethylamino groups.

  • Uniqueness: Its multi-functional nature provides a versatile tool for research, offering different interactions and reactivity compared to more simple analogs.

Properties

IUPAC Name

2,4-dichloro-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N6O/c1-24(2)16-21-14(22-17(23-16)25-7-3-4-8-25)10-20-15(26)12-6-5-11(18)9-13(12)19/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOPXEBUCHBERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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